Ethyl 4-((4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
Ethyl 4-((4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a 4,5,6,7-tetrahydrobenzo[b]thiophene core substituted with an ethoxycarbonyl group at position 3. This moiety is linked via a carbamoyl bridge to a phenylsulfonyl group, which is further connected to a piperazine ring bearing an ethyl carboxylate (). Such structural complexity is common in antimicrobial and kinase-targeting agents.
Properties
IUPAC Name |
ethyl 4-[4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O7S2/c1-3-34-24(30)21-19-7-5-6-8-20(19)36-23(21)26-22(29)17-9-11-18(12-10-17)37(32,33)28-15-13-27(14-16-28)25(31)35-4-2/h9-12H,3-8,13-16H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPLEDSHHIXZPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of the compound involves several steps that typically include the formation of the piperazine ring and the introduction of the ethoxycarbonyl and benzo[b]thiophene moieties. The characterization of the compound is often performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Biological Activity
Antioxidant Activity:
Research indicates that compounds with similar structures exhibit notable antioxidant properties. For instance, derivatives containing thiophene rings have shown significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid .
Cytotoxicity:
In vitro studies have demonstrated that related compounds can induce cytotoxic effects in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For example, compounds with similar piperazine structures have shown IC50 values in the micromolar range against human cancer cell lines .
Enzyme Inhibition:
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it may act on various targets such as Dipeptidyl Peptidase IV (DPP-IV), which is a significant target in diabetes treatment. Similar compounds have demonstrated competitive inhibition with IC50 values ranging from 100 to 400 nM .
Case Studies
-
Anticancer Potential:
A study involving a series of piperazine derivatives revealed that some exhibited potent cytotoxicity against breast cancer cells (MCF-7) with IC50 values as low as 10 µM. The proposed mechanism includes the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production . -
Antimicrobial Activity:
Compounds structurally related to this compound have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. A specific derivative demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
The biological activities of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest: Some studies suggest that these compounds may induce cell cycle arrest at the G2/M phase in cancer cells.
- Apoptosis Induction: Activation of intrinsic apoptotic pathways has been observed in treated cells, indicating a potential therapeutic application in oncology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound shares core structural motifs with several derivatives, differing primarily in substituents on the benzothiophene/benzothiazole and piperazine rings. Key analogs include:
*Calculated based on molecular formula.
Key Observations :
- Tautomerism : Benzothiazole derivatives (e.g., CAS 533869-04-4) exhibit tautomerism between thione and thiol forms, while the tetrahydrobenzo[b]thiophene core in the target compound lacks this property.
- Steric Effects : Methyl or methoxy substituents on benzothiazole rings (e.g., ) introduce steric hindrance, which may reduce enzymatic degradation compared to the target compound’s less bulky tetrahydrobenzo[b]thiophene.
Physicochemical Properties
Implications :
- The target compound’s higher LogP and polar surface area suggest improved membrane permeability compared to cyano derivatives, aligning with enhanced antimicrobial activity in similar compounds ().
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the piperazine ring and subsequent functionalization. For example:
Piperazine Core Synthesis : React ethylenediamine with dihaloalkanes under basic conditions to form the piperazine backbone .
Functionalization : Introduce substituents (e.g., sulfonyl, carbamoyl groups) via nucleophilic substitution or coupling reactions. For instance, sulfonylation at the para position of the phenyl ring can be achieved using sulfonic acid chlorides under anhydrous conditions .
- Key Considerations : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps and monitor reaction progress via TLC or HPLC. Optimize temperature (e.g., 40–80°C) and catalyst selection (e.g., Pd/C for hydrogenation) to improve yields .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Resolve complex proton environments (e.g., piperazine ring protons, aromatic signals) using 2D techniques like HSQC and HMBC .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns via electrospray ionization (ESI) or MALDI-TOF .
- HPLC-PDA : Assess purity (>95%) using reversed-phase C18 columns with acetonitrile/water gradients .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) groups .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates .
- Storage : Keep in airtight containers under inert gas (N₂) at –20°C to prevent hydrolysis .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, MD simulations) predict the compound’s reactivity and binding affinity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfonyl group reactivity) .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS or COMSOL Multiphysics. Parameterize force fields based on the compound’s partial charges and torsion angles .
- Docking Studies : Use AutoDock Vina to predict binding modes to receptors (e.g., kinases) and validate with experimental IC₅₀ values .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies while controlling for variables like cell line (e.g., HEK293 vs. HeLa), assay conditions (pH, temperature), and compound purity .
- Dose-Response Validation : Replicate assays in triplicate using standardized protocols (e.g., MTT assay for cytotoxicity) and apply statistical tools (ANOVA, Tukey’s test) to assess significance .
Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer :
- Degradation Studies : Incubate the compound in simulated biological fluids (e.g., PBS, human serum) at 37°C and monitor degradation via LC-MS. Identify labile groups (e.g., ester linkages) .
- Prodrug Design : Modify hydrolytically unstable groups (e.g., replace ethyl esters with tert-butyl carbamates) to enhance plasma stability .
- Nanocarrier Encapsulation : Use liposomes or PLGA nanoparticles to improve bioavailability and reduce off-target effects .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Scaffold Modification : Synthesize analogs by replacing the ethoxycarbonyl group with bioisosteres (e.g., amides, sulfonamides) and evaluate changes in activity .
- 3D-QSAR Modeling : Build CoMFA/CoMSIA models using biological data from analogs to predict critical substituent positions .
- In Silico ADMET Screening : Predict pharmacokinetic properties (e.g., logP, CYP450 inhibition) using SwissADME or ADMETLab .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
